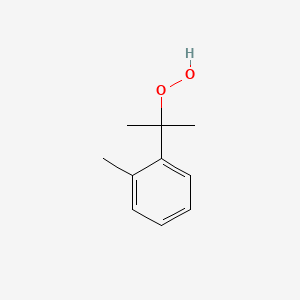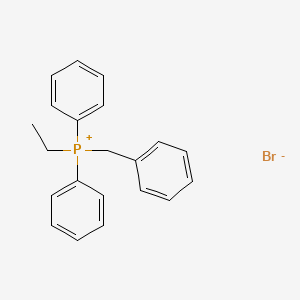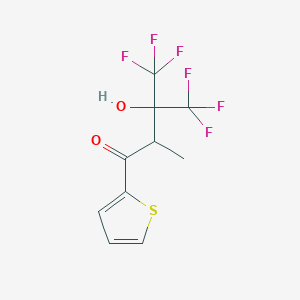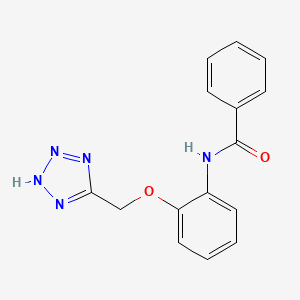
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, also known as cumene hydroperoxide, is an organic peroxide with the molecular formula C10H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the production of various chemicals. This compound is known for its role in the industrial synthesis of phenol and acetone through the cumene process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, is typically synthesized through the oxidation of cumene (isopropylbenzene) with oxygen. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide without further oxidation to other products. The reaction can be represented as follows:
C6H5CH(CH3)2+O2→C6H5C(CH3)2OOH
Industrial Production Methods
In industrial settings, the production of this compound, involves the use of air or oxygen to oxidize cumene in the presence of a catalyst. The process is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form phenol and acetone.
Reduction: It can be reduced to cumyl alcohol.
Decomposition: It can decompose to form radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation: The oxidation of this compound, to phenol and acetone is typically carried out using acid catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Decomposition: Decomposition can be induced by heat or light, leading to the formation of free radicals.
Major Products
Phenol: A major product formed from the oxidation of this compound.
Acetone: Another major product formed alongside phenol.
Cumyl Alcohol: Formed through the reduction of the hydroperoxide.
Applications De Recherche Scientifique
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: Research is conducted on its potential use in drug synthesis and its effects on cellular processes.
Industry: It is a key intermediate in the production of phenol and acetone, which are important industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, involves the formation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxide decomposes to form cumyl radicals.
Oxidation Pathways: These radicals can oxidize other molecules, leading to the formation of phenol and acetone.
Comparaison Avec Des Composés Similaires
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, can be compared with other similar compounds such as:
Hydroperoxide, 1-methyl-1-phenylethyl: Similar in structure but lacks the methyl group on the phenyl ring.
Hydroperoxide, 1-methylpentyl: Different in structure but also an organic peroxide.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar in structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound, lies in its specific structure, which influences its reactivity and the types of reactions it undergoes.
Propriétés
Numéro CAS |
26444-17-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(2-hydroperoxypropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(2,3)12-11/h4-7,11H,1-3H3 |
Clé InChI |
PMHODFQTVFDQPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)

![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)






